molecular formula C6H11NO3 B12871602 Methyl 4-methyloxazolidine-4-carboxylate

Methyl 4-methyloxazolidine-4-carboxylate

Cat. No.: B12871602
M. Wt: 145.16 g/mol
InChI Key: XCXDVTVNAHGBBF-UHFFFAOYSA-N
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Description

Methyl 4-methyloxazolidine-4-carboxylate is a heterocyclic organic compound that contains both nitrogen and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methyloxazolidine-4-carboxylate can be synthesized through an aldol-type condensation reaction. This involves the reaction of a bis(aminoacidato)metal(II) complex with formaldehyde or an aldehyde, resulting in the hydroxyalkylation of the amino nitrogen and/or the α-carbon of the chelated amino acid. The condensation of adjacent hydroxyalkyl groups on the amino acid then leads to the formation of the oxazolidine ring .

Industrial Production Methods

In an industrial setting, the preparation of this compound typically involves the use of aqueous formaldehyde and a suitable catalyst under controlled pH conditions. For example, aqueous formaldehyde can be added to a solid precursor, and the pH of the solution is adjusted to pH 6–7 with the addition of aqueous sodium bicarbonate .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyloxazolidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-methyloxazolidine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl 4-methyloxazolidine-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methyloxazolidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

methyl 4-methyl-1,3-oxazolidine-4-carboxylate

InChI

InChI=1S/C6H11NO3/c1-6(5(8)9-2)3-10-4-7-6/h7H,3-4H2,1-2H3

InChI Key

XCXDVTVNAHGBBF-UHFFFAOYSA-N

Canonical SMILES

CC1(COCN1)C(=O)OC

Origin of Product

United States

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